Idraparinux sodium is classified as an anticoagulant and is chemically categorized as a fully O-sulfated, O-methylated pentasaccharide. Its structural properties are similar to those of fondaparinux but with modifications that enhance its pharmacokinetic profile . The compound's chemical formula is with a molar mass of approximately 1727.14 g/mol .
The synthesis of idraparinux sodium has been approached through various methodologies, reflecting advancements in synthetic organic chemistry. Notably, a modular one-pot synthesis has been reported that utilizes glycosyl phosphates with protective groups to facilitate the assembly of the pentasaccharide structure .
Key steps in the synthesis include:
Idraparinux sodium consists of a pentasaccharide backbone characterized by specific stereochemistry and sulfation patterns that are crucial for its anticoagulant activity. The molecular structure can be represented as follows:
The structure features multiple sulfate groups that enhance its interaction with antithrombin III, thereby amplifying its anticoagulant effect .
Idraparinux sodium undergoes several chemical reactions during its synthesis and modification:
The mechanism by which idraparinux sodium exerts its anticoagulant effect involves selective inhibition of coagulation factor Xa. By binding to antithrombin III, it enhances the natural inhibitory pathways within the coagulation cascade, leading to reduced thrombin generation. This process is crucial in preventing thrombus formation in clinical settings .
Idraparinux sodium exhibits several notable physical and chemical properties:
Relevant data includes:
Idraparinux sodium is a fully synthetic pentasaccharide with the molecular formula C38H55Na9O49S7 and a molecular weight of 1,727.14 g/mol [3] [9]. Its structure consists of five sugar units arranged in a specific sequence: D-glucosamine-L-iduronic acid-D-glucose-L-iduronic acid-D-glucose. Key modifications distinguish its pharmacological profile:
The nonasodium salt form ensures water solubility, facilitating subcutaneous administration. The spatial orientation of its sulfate groups (particularly at the 3-O and 6-O positions) creates a high-affinity template for AT binding [8]. Table 1 details key structural identifiers:
Table 1: Structural Identifiers of Idraparinux Sodium
Property | Value |
---|---|
SMILES | [Na+].[Na+].[H][C@]1(O[C@H]2C@H...[C@H]1OC |
InChI Key | MVPQUSQUURLQKF-MCPDASDXSA-E |
IUPAC Name | Nonasodium (2R,3S,4S,5R,6R)-3-{[(2R,3R,4S,5R,6R)...oxane-2-carboxylate |
CAS Number | 149920-56-9 (Idraparinux sodium); 162610-17-5 (Idraparinux) |
Idraparinux sodium shares a pentasaccharide backbone with fondaparinux but features strategic modifications that profoundly alter its pharmacokinetics:
Table 2 compares key features of pentasaccharide anticoagulants:Table 2: Structural and Pharmacokinetic Comparison of Pentasaccharides
Feature | Idraparinux Sodium | Fondaparinux Sodium | Idrabiotaparinux Sodium |
---|---|---|---|
Methyl Groups | 9 | 0 | 9 |
Sulfate Groups | 7 | 7 | 7 |
Biotin Tag | No | No | Yes |
Half-life (hrs) | 80–130 | 14–16 | 80–130 |
Neutralization | None | Partially reversible | Avidin-mediated |
Idraparinux exerts anticoagulant effects exclusively through indirect, selective inhibition of Factor Xa (FXa) via a well-defined mechanism:
The inhibition is catalytic (one Idraparinux molecule inactivates multiple FXa molecules) and pH-independent, maintaining efficacy across physiological conditions [8]. Table 3 contrasts mechanisms of pentasaccharides:
Table 3: Pharmacodynamic Profiles of Pentasaccharide Anticoagulants
Parameter | Idraparinux Sodium | Fondaparinux Sodium |
---|---|---|
Target | FXa only | FXa only |
AT Affinity (Kd) | ~0.1 nM | ~1.5 nM |
Thrombin Inhibition | None | None |
Catalytic Turnover | Yes | Yes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7